1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione
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Overview
Description
Adociaquinone B is a naturally occurring quinone-type compound first isolated from the marine sponge Adocia sp. and later from the sponge Xestospongia sp. . This compound belongs to the halenaquinone family, known for its diverse biological activities, including cytotoxic, antifungal, antimalarial, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The asymmetric total synthesis of adociaquinone B involves several key steps. One notable method uses a meso-cyclohexadienone derivative as the starting material . The synthesis includes:
Desymmetric Intramolecular Michael Reaction: This step forms the [6,6]-bicyclic decalin B–C ring and the all-carbon quaternary stereocenter at C-6 with high enantiomeric excess (up to 97% ee).
Photoenolization/Diels–Alder Reaction: Promoted by titanium tetraisopropoxide (Ti(Oi-Pr)4), this reaction constructs the naphthalene diol D–E ring.
Dehydration and Aromatization: These steps finalize the formation of the naphthalene core structure.
Industrial Production Methods
Industrial production of adociaquinone B is not well-documented, likely due to its complex structure and the specificity of its natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Adociaquinone B undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, each with potential biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying quinone chemistry and developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on cancer cell lines and its potential as an anticancer agent.
Medicine: Explored for its antifungal, antimalarial, and antitumor activities.
Industry: Potential applications in developing new pharmaceuticals and bioactive compounds.
Mechanism of Action
Adociaquinone B exerts its effects through several molecular targets and pathways:
Inhibition of Protein Tyrosine Kinases: It inhibits the activity of pp60v-src protein tyrosine kinase, which is involved in cell signaling and cancer progression.
Topoisomerase Inhibition: It inhibits topoisomerases I and II, enzymes crucial for DNA replication and cell division.
Myosin Ca2+ ATPase Inhibition: It affects muscle contraction and cellular motility by inhibiting this enzyme.
Phosphatase Inhibition: It inhibits phosphatases such as Cdc25B, MKP-1, and MKP-3, which are involved in cell cycle regulation.
Comparison with Similar Compounds
Adociaquinone B is unique among similar compounds due to its specific biological activities and structural features. Similar compounds include:
Halenaquinone: Known for its antibiotic activity against Staphylococcus aureus and Bacillus subtilis.
Xestoquinone: Exhibits cardiotonic and cytotoxic activities.
Viridin-type Furanosteroids: Such as viridin and nodulisporiviridin E, which share a similar naphtha[1,8-bc]furan core.
Adociaquinone B stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development .
Properties
CAS No. |
113831-00-8 |
---|---|
Molecular Formula |
C22H17NO6S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-methyl-7,7-dioxo-18-oxa-7λ6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione |
InChI |
InChI=1S/C22H17NO6S/c1-22-4-2-3-10-9-29-20(15(10)22)18(25)13-7-11-12(8-14(13)22)19(26)21-16(17(11)24)23-5-6-30(21,27)28/h7-9,23H,2-6H2,1H3 |
InChI Key |
KJMXEMKLXNMFIG-UHFFFAOYSA-N |
SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Canonical SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Synonyms |
adociaquinone B |
Origin of Product |
United States |
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